(2R,3R,4R,5R)-3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran
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Overview
Description
(2R,3R,4R,5R)-3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran is a natural product found in Magnolia denudata, Virola surinamensis, and other organisms with data available.
Scientific Research Applications
Antagonistic Properties on Platelet Activating Factor
- Conformation and Activity in Platelet Activating Factor Antagonism : The compound demonstrates potent antagonistic properties against platelet activating factor (PAF) receptors, with stereodependent inhibition varying with the molecular shape. The most effective isomer in this group is trans-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran with an IC50 of 0.02 μM (Biftu et al., 1986).
Synthesis and Chemical Properties
- Intramolecular Oxidative Coupling : The compound is synthesized through intramolecular oxidative coupling, demonstrating the utility of such processes in chemical synthesis (Krauss & Taylor, 1991).
- Application in Asymmetric Hydrogenation : Used in the synthesis of chiral bisphosphine, the compound finds application in asymmetric hydrogenation of acrylic acids, highlighting its role in catalytic processes (Terfort, 1992).
- Biogenetic-Type Synthesis : Demonstrates potential in biogenetic-type synthesis, as seen in the synthesis of magnosalicin, a compound with antiallergy activity (Mori et al., 1986).
Applications in Material Science
- Silole-Containing Polymers : The compound's derivatives are used in the synthesis of silole-containing poly(silylenevinylene)s, which show promise in applications like aggregation-enhanced emission and explosive detection (Zhao et al., 2012).
Catalysis and Organic Synthesis
- Catalytic Reduction of Biomass-Derived Compounds : It plays a role in the catalytic reduction of furanic compounds derived from biomass, showcasing its relevance in sustainable chemistry (Nakagawa et al., 2013).
- Stereochemical Analysis in Organic Synthesis : The compound aids in understanding stereochemical properties in organic synthesis, as seen in the analysis of ring conformational properties (Guzei et al., 2003).
Additional Chemical Applications
- Synthesis of Antiprotozoal Agents : Its derivatives are synthesized for evaluating antiprotozoal activity, indicative of its potential in medicinal chemistry (Das & Boykin, 1977).
- Structural Analysis in Chemistry : The compound is involved in structural analysis, as seen in the study of tetraketones, aiding in the understanding of reaction mechanisms (Silva et al., 2018).
properties
Product Name |
(2R,3R,4R,5R)-3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran |
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Molecular Formula |
C24H32O7 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
(2R,3R,4R,5R)-3,4-dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)oxolane |
InChI |
InChI=1S/C24H32O7/c1-13-14(2)22(16-11-19(27-5)24(30-8)20(12-16)28-6)31-21(13)15-9-17(25-3)23(29-7)18(10-15)26-4/h9-14,21-22H,1-8H3/t13-,14-,21-,22-/m1/s1 |
InChI Key |
ZPINJJOPURFFNV-LPINMEDASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](O[C@H]1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C |
SMILES |
CC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C |
Canonical SMILES |
CC1C(C(OC1C2=CC(=C(C(=C2)OC)OC)OC)C3=CC(=C(C(=C3)OC)OC)OC)C |
synonyms |
grandisin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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